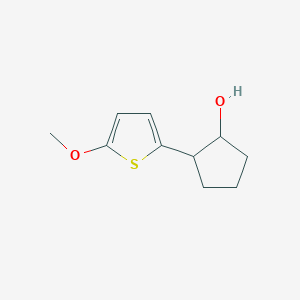

2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2S |

|---|---|

Molecular Weight |

198.28 g/mol |

IUPAC Name |

2-(5-methoxythiophen-2-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H14O2S/c1-12-10-6-5-9(13-10)7-3-2-4-8(7)11/h5-8,11H,2-4H2,1H3 |

InChI Key |

IXJXLGBDPUGMJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(S1)C2CCCC2O |

Origin of Product |

United States |

Stereochemical Investigations and Enantioselective Synthesis of 2 5 Methoxythiophen 2 Yl Cyclopentan 1 Ol Analogues

Theoretical Considerations of Chirality in the 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol Framework

The framework of this compound contains two chiral centers, which are the carbon atoms at position 1 (C1) and position 2 (C2) of the cyclopentanol (B49286) ring. The C1 atom is bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms within the ring. Similarly, the C2 atom is attached to a 5-methoxythiophen-2-yl group, a hydrogen atom, and two different ring carbons. The presence of these two stereocenters means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relative orientation of the hydroxyl group and the 5-methoxythiophen-2-yl group on the cyclopentane (B165970) ring gives rise to diastereomers, which are designated as cis and trans. In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. For instance, cis-1,2-disubstituted cyclopentanes with different substituents are chiral and exist as a pair of enantiomers, and the same applies to the trans isomers. chemistryschool.net

The four stereoisomers are therefore:

(1R,2S)-2-(5-methoxythiophen-2-yl)cyclopentan-1-ol and its enantiomer (1S,2R)-2-(5-methoxythiophen-2-yl)cyclopentan-1-ol (a pair of cis isomers).

(1R,2R)-2-(5-methoxythiophen-2-yl)cyclopentan-1-ol and its enantiomer (1S,2S)-2-(5-methoxythiophen-2-yl)cyclopentan-1-ol (a pair of trans isomers).

The relationship between these stereoisomers is summarized in the table below.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship | Diastereomeric Form |

| Isomer 1 | R | S | Enantiomer of Isomer 2 | cis |

| Isomer 2 | S | R | Enantiomer of Isomer 1 | cis |

| Isomer 3 | R | R | Enantiomer of Isomer 4 | trans |

| Isomer 4 | S | S | Enantiomer of Isomer 3 | trans |

Table 1: Theoretical Stereoisomers of this compound

Development of Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of a single, desired stereoisomer from the four possibilities requires stereocontrolled synthetic methods. Enantioselective and diastereoselective strategies are employed to achieve this, allowing for the selective formation of one stereoisomer over the others.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound analogues, an organocatalytic or metal-catalyzed approach could be envisioned. For instance, an asymmetric Michael addition followed by an intramolecular cyclization could construct the cyclopentane ring with high stereocontrol. Organocatalytic methods, such as those using proline-derived catalysts, have been successful in the asymmetric synthesis of polysubstituted cyclopentanes. nih.gov

A hypothetical catalytic asymmetric approach could involve the reaction of a thiophene-containing pronucleophile with a cyclopentenone precursor in the presence of a chiral catalyst. The catalyst would facilitate the formation of one enantiomer of the product preferentially.

| Catalyst Type | Potential Reaction | Expected Outcome | Reference Principle |

| Chiral Phosphoric Acid | Asymmetric reduction of a ketone precursor | High enantiomeric excess (ee) of one alcohol enantiomer | Asymmetric reduction of prochiral ketones |

| Chiral Rhodium Complex | Asymmetric hydrogenation of an unsaturated precursor | Control over both stereocenters | Catalytic asymmetric hydrogenation |

| Proline-derived Organocatalyst | Asymmetric aldol (B89426) or Michael reaction | High diastereoselectivity and enantioselectivity | Organocatalytic cascade reactions nih.govnih.gov |

Table 2: Potential Asymmetric Catalysis Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. wikipedia.orgnumberanalytics.com

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a cyclopentanone (B42830) precursor. For example, a chiral amine could be used to form a chiral enamine, which would then react with a thiophene-containing electrophile. The steric hindrance from the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Chiral oxazolidinones, for instance, are commonly used as auxiliaries in stereoselective aldol reactions, which could be adapted for this synthetic challenge. wikipedia.org

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org For a racemic mixture of this compound, an enzymatic kinetic resolution could be employed.

Lipases are commonly used enzymes for the kinetic resolution of alcohols via acylation. In a typical procedure, the racemic alcohol is treated with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, leaving the unreacted alcohol enriched in the other enantiomer. The acylated product can then be separated from the unreacted alcohol, and the acyl group can be removed to regenerate the alcohol, now in an enantiomerically pure form. This technique is particularly useful when a suitable asymmetric synthesis is not available.

Conformational Analysis of Stereoisomers and Their Stability

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair". maricopa.edu The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of the different stereoisomers and their conformers is largely determined by steric interactions between the substituents.

For 1,2-disubstituted cyclopentanes like this compound, the trans isomer is generally more stable than the cis isomer. This is because in the trans configuration, both the hydroxyl and the 5-methoxythiophen-2-yl groups can occupy pseudo-equatorial positions in a low-energy conformation, minimizing steric hindrance. In the cis isomer, one substituent must be in a pseudo-axial position, leading to greater steric strain.

Studies on cyclopentanol itself have shown that it exists as a mixture of conformers, with the hydroxyl group adopting both axial and equatorial-like orientations. rsc.org The presence of a second, bulky substituent at the C2 position would be expected to have a significant influence on the conformational equilibrium. The most stable conformation for the trans isomer would likely be a half-chair with both substituents in equatorial positions to minimize destabilizing interactions.

| Isomer | Substituent Orientation | Relative Stability | Primary Steric Interaction |

| cis | axial/equatorial | Less stable | 1,3-diaxial-like interactions |

| trans | equatorial/equatorial | More stable | Gauche interaction between substituents |

| trans | axial/axial | Least stable | Severe 1,3-diaxial interactions |

Table 3: Generalized Stability of 1,2-Disubstituted Cyclopentane Conformers

Impact of Stereochemistry on Molecular Recognition Profiles

The precise three-dimensional structure of a molecule is paramount for its interaction with biological macromolecules such as enzymes and receptors. The different stereoisomers of this compound, having distinct spatial arrangements of their functional groups, are expected to exhibit different molecular recognition profiles.

Thiophene-containing compounds are known to possess a wide range of biological activities, and their interaction with biological targets is often stereospecific. nih.gov For a chiral molecule to bind to a receptor's binding site, it must have a complementary shape. The enantiomers of a chiral drug, for example, can have significantly different pharmacological activities, with one enantiomer being active while the other is inactive or even toxic. biomedgrid.com

The relative positions of the hydroxyl group and the methoxythiophenyl group in the four stereoisomers of this compound will dictate how they can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions within a binding pocket. Molecular docking studies on thiophene-based compounds have shown that their binding affinity and recognition by biological targets are highly dependent on their structure. core.ac.uk It is therefore highly probable that the biological activity of this compound analogues will be critically dependent on their stereochemistry, with one stereoisomer likely displaying a significantly more potent or selective profile than the others. The chirality of substituents has been shown to be a key factor in determining whether the binding process to a receptor is enthalpy- or entropy-driven. nih.gov

Computational Chemistry Approaches in Elucidating 2 5 Methoxythiophen 2 Yl Cyclopentan 1 Ol Reactivity and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no published studies detailing the quantum chemical calculations for 2-(5-Methoxythiophen-2-yl)cyclopentan-1-ol.

Information regarding Density Functional Theory (DFT) studies to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound is not present in the scientific literature. Such studies would be instrumental in predicting the compound's electronic properties and reactivity, including its potential as an electron donor or acceptor.

No research detailing the analysis of the electrostatic potential surface of this compound is currently available. This type of analysis is crucial for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which dictates its interaction with other chemical species.

Molecular Dynamics Simulations for Conformational Analysis in Diverse Environments

There is no data from molecular dynamics (MD) simulations for this compound. MD simulations would provide valuable insights into the compound's conformational flexibility and behavior in different solvent environments, which is essential for understanding its biological activity and physical properties.

Molecular Docking and Ligand-Target Interaction Prediction

Specific molecular docking studies featuring this compound as a ligand to predict its binding affinity and interaction with biological targets have not been reported in the available literature.

Without molecular docking studies, the theoretical binding modes and critical interaction "hotspots" between this compound and any potential protein targets remain undetermined.

Consequently, the energetic landscape, which quantifies the stability and strength of the predicted interactions between this compound and a target receptor, has not been calculated or described.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology central to modern drug discovery that aims to establish a mathematical correlation between the chemical structure of a set of compounds and their biological activity. drugdesign.orgjetir.orgitmedicalteam.pl The fundamental principle of QSAR is that the variations in the biological activity of a series of molecules are dependent on the changes in their molecular structure. scispace.com For a scaffold like this compound, QSAR provides a rational framework for optimizing the lead compound by predicting the activity of newly designed analogs before their synthesis, thereby saving significant time and resources. drugdesign.orgjetir.org

The theoretical basis of QSAR for scaffold optimization involves several key steps:

Dataset Assembly : A QSAR study begins with the collection of a dataset of structurally related compounds with experimentally determined biological activities. drugdesign.org For the this compound scaffold, this would involve synthesizing a library of derivatives with modifications at various positions on the thiophene (B33073) or cyclopentanol (B49286) rings.

Descriptor Calculation : The structural features of each molecule are converted into numerical values known as molecular descriptors. jocpr.com These descriptors quantify various aspects of the molecule's physicochemical properties and are categorized based on their dimensionality. nih.govcreative-biolabs.com A robust QSAR model often relies on a combination of these descriptors to capture the complex factors influencing biological activity. acs.org Studies on thiophene analogs, for instance, have shown that electronic properties such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment play a dominant role in modulating their anti-inflammatory activity. nih.govresearchgate.net

Table 1: Types of Molecular Descriptors in QSAR Modeling

| Descriptor Class | Description | Examples |

| 1D Descriptors | Based on the molecular formula, these are global properties of the molecule. nih.gov | Molecular Weight, pKa, LogP (lipophilicity), Atom Count. |

| 2D Descriptors | Derived from the 2D representation of the molecule, describing topology and connectivity. creative-biolabs.com | Connectivity Indices, Shape Indices, 2D-Pharmacophores. |

| 3D Descriptors | Calculated from the 3D coordinates of the atoms, describing steric and electronic properties. nih.gov | Molecular Volume, Surface Area, Dipole Moment, Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA). mdpi.com |

| Quantum Chemical | Electronic properties derived from quantum mechanics calculations. | HOMO/LUMO Energies, Mulliken Charges, Electrostatic Potential. nih.govresearchgate.net |

Model Generation : A mathematical equation is generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov Various statistical methods can be employed, with Multiple Linear Regression (MLR) being one of the most common. acs.org The resulting equation provides insight into which molecular properties are critical for the desired biological effect. jocpr.com The general form of a QSAR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the molecular descriptors and c₁, c₂, ... cₙ are their regression coefficients.

Model Validation : The generated QSAR model must be rigorously validated to ensure it is statistically robust and has predictive power. drugdesign.orgnih.gov Validation is performed using both internal and external methods. Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a separate test set of compounds that were not included in the model-building process. acs.orgnih.gov The quality of a QSAR model is assessed using several statistical parameters.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. nih.gov | > 0.6 |

| Cross-Validated R² | q² or R²(CV) | Measures the internal predictive ability and robustness of the model. mdpi.commdpi.com | > 0.5 |

| External Validation R² | R²_pred | Measures the model's ability to predict the activity of an external test set. mdpi.com | > 0.5 |

| Predicted Residual Sum of Squares | PRESS | The sum of squared differences between observed and predicted values from cross-validation. Lower values indicate better predictive ability. nih.gov | As low as possible |

| Standard Error of Estimate | SEE | Measures the absolute error of the model's predictions for the training set. mdpi.com | As low as possible |

Once a statistically validated QSAR model is established for the this compound scaffold, it becomes a powerful predictive tool. itmedicalteam.pl Researchers can use the model to prioritize the synthesis of new derivatives that are predicted to have enhanced activity, identify which structural modifications are likely to be beneficial or detrimental, and gain a deeper understanding of the mechanism of action at a molecular level. jetir.orgjocpr.com This rational, data-driven approach is fundamental to optimizing a chemical scaffold for therapeutic development.

Mechanistic and Theoretical Insights into the this compound Scaffold: A Structure-Activity Relationship (SAR) Analysis

The following article delves into a detailed theoretical examination of the structure-activity relationships (SAR) of the novel chemical entity this compound. This analysis is founded on established principles of medicinal chemistry and molecular modeling, providing a framework for understanding the potential molecular interactions and guiding future derivatization efforts.

Future Research Directions and Advanced Applications of the 2 5 Methoxythiophen 2 Yl Cyclopentan 1 Ol Core

Exploration of Diverse Chemical Transformations for Scaffold Diversification

There is currently no specific literature detailing diverse chemical transformations for the diversification of the 2-(5-methoxythiophen-2-yl)cyclopentan-1-ol scaffold. Research in this area would theoretically involve modifying the core structure to create a library of related compounds. Potential, though currently hypothetical, transformations could include:

Modification of the Cyclopentanol (B49286) Ring: Oxidation of the alcohol to a ketone, esterification, or etherification to introduce new functional groups.

Alteration of the Methoxy (B1213986) Group: Demethylation to the corresponding phenol, followed by the introduction of different alkyl or aryl groups.

Functionalization of the Thiophene (B33073) Ring: Electrophilic substitution reactions, such as halogenation or nitration, to add substituents to the thiophene ring.

A systematic exploration of such transformations would be a necessary first step in understanding the structure-activity relationships of this compound class.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of this compound with automated synthesis and high-throughput screening (HTS) has not been reported in the available literature. Automated synthesis platforms could, in principle, be adapted to produce a library of derivatives based on the chemical transformations mentioned above. nih.gov Subsequently, HTS could be employed to rapidly screen these compounds for biological activity against various targets. The successful implementation of such a workflow would depend on the development of robust and high-yielding synthetic routes amenable to automation.

Advanced Computational Design of Novel Analogues with Tuned Properties

There are no published studies on the advanced computational design of novel analogues of this compound. Computational chemistry could be a powerful tool to predict the properties of new derivatives and to guide synthetic efforts. nih.govmdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations could be used to design analogues with potentially enhanced biological activity, improved pharmacokinetic properties, or other desirable characteristics. However, without initial biological data on the parent compound, the development of predictive computational models is not feasible.

Development of the this compound Scaffold for Chemical Biology Probes

The development and application of the this compound scaffold as a chemical biology probe is not documented. Chemical biology probes are essential tools for studying biological processes. mdpi.comnih.gov To be utilized as such, the scaffold would need to be modified to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) and a reactive group for covalent modification of a biological target. The suitability of this scaffold for such purposes remains to be determined through dedicated research.

Potential as a Modular Building Block for Complex Molecular Architectures

While the structure of this compound suggests it could potentially serve as a modular building block in the synthesis of more complex molecules, there is no evidence of its use in this capacity in the current literature. Its bifunctional nature (an alcohol and a substituted thiophene) allows for orthogonal chemical modifications, which is a desirable feature for a building block. rsc.org For instance, the alcohol could be used for ester or ether linkages, while the thiophene ring could participate in cross-coupling reactions. Future research would be needed to establish its utility and efficiency in the construction of complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.